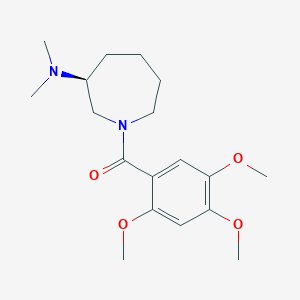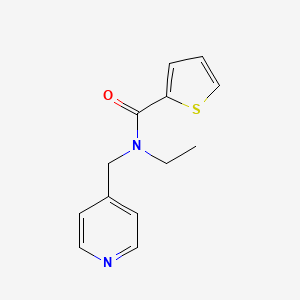![molecular formula C19H23N7O B5555689 3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine” often involves complex heterocyclic frameworks. These frameworks are generally prepared through multistep synthetic routes, which may include reactions such as nucleophilic addition, cycloaddition, and ring transformation, as seen in the synthesis of imidazo[1,5-a]pyridine derivatives (Pan et al., 2010).
Molecular Structure Analysis
Compounds containing the imidazo[4,5-b]pyridine ring system exhibit specific angular orientations between various rings in their structure. For example, the imidazo[4,5-b]pyridine ring system can be inclined at different angles to other rings such as phenyl and triazole rings, contributing to the compound's overall molecular conformation (Bourichi et al., 2019).
Chemical Reactions and Properties
The imidazo[1,5-a]pyridine architecture, a key component in the compound of interest, is known for its versatility in forming stable N-heterocyclic carbenes. This characteristic is crucial for various chemical reactions, including the formation of Rh(I) mono- and biscarbenes (Alcarazo et al., 2005).
Physical Properties Analysis
The physical properties of compounds like “3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine” are often influenced by their molecular structure. Factors such as bond lengths, bond angles, and ring conformations play a significant role in determining these properties. The presence of hydrogen bonds and π…π interactions can contribute to the stability of the crystal structure, which is an important aspect of physical properties (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties of such complex molecules are largely dictated by their functional groups and the nature of the heterocyclic systems they contain. The presence of pyridine, triazole, and imidazole rings, as well as other substituents, can significantly influence the reactivity and interaction of these compounds with various reagents and catalysts. For instance, the copper-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines demonstrates the influence of metal catalysts on the chemical properties of these compounds (Rao et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Convenient Synthesis of Azolyl Piperidines : A method was developed for the preparation of azolyl piperidines, compounds related to the given chemical structure, through arylation and subsequent reduction processes. This synthesis approach is significant for constructing benzo analogues of the title compounds, demonstrating the versatility and utility of azolyl piperidines in chemical synthesis (Shevchuk et al., 2012).
Pharmacological Applications
- Antimicrobial Activity : New derivatives containing piperidine or pyrrolidine rings synthesized from the chemical structure were found to exhibit strong antimicrobial activity. This finding highlights the potential use of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Medicinal Chemistry and Drug Design
- Drug Prejudice Scaffold : The imidazo[1,2-a]pyridine moiety, a component of the given chemical structure, is recognized as a "drug prejudice" scaffold with applications across a broad range of therapeutic areas including anticancer, antimicrobial, and antiviral activities. This highlights the scaffold's significance in medicinal chemistry for the development of novel therapeutic agents (Deep et al., 2016).
Advanced Materials and Chemical Sensing
- Luminescent Properties : Rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands exhibit blue-green luminescence. This property, related to the chemical functionalities in the queried compound, can be applied in the development of new materials for optical and electronic applications (Li et al., 2012).
Wirkmechanismus
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[4-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14-21-8-11-26(14)13-17-22-23-18(24(17)2)15-5-9-25(10-6-15)19(27)16-4-3-7-20-12-16/h3-4,7-8,11-12,15H,5-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUORCGNNAOZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=NN=C(N2C)C3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)


![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)
![3-[2-(phenylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5555668.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)
![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)
![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)
